1-Octen-3-yne
Overview
Description
1-Octen-3-yne is a chemical compound with the molecular formula C8H12 . It has an average mass of 108.181 Da and a monoisotopic mass of 108.093903 Da .
Molecular Structure Analysis
The molecular structure of 1-Octen-3-yne consists of 8 carbon atoms and 12 hydrogen atoms . The structure can be represented as n-C4H9C≡CCH=CH2 .
Physical And Chemical Properties Analysis
1-Octen-3-yne has a density of 0.8±0.1 g/cm3, a boiling point of 138.3±9.0 °C at 760 mmHg, and a vapour pressure of 8.4±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 36.0±0.8 kJ/mol and a flash point of 24.9±12.9 °C . The index of refraction is 1.443, and the molar refractivity is 36.8±0.3 cm3 .
Scientific Research Applications
Catalyzed Dimerization : 1-Octen-3-yne can be dimerized using rhodium(I) catalysis at room temperature, forming branched chain isomers like 7-methylenepentadec-8-yne. This process is similar for other alkynes and is significant in the study of complex organic syntheses (Carlton & Read, 1978).
NMR Spectroscopy Studies : Carbon-13 magnetic resonance spectra of 1-Octen-3-yne and its derivatives have been examined to understand their electronic structures. Such studies are crucial in elucidating the molecular structure and behavior of organic compounds (Kowalewski et al., 1976).
Metabolic Activation and Covalent Binding : 1-Octen-3-yne's metabolic activation was studied in vitro, showing its binding to proteins, DNA, and haem. This research provides insights into the biochemical interactions and potential toxicological effects of acetylenes (White et al., 1984).
Ruthenium-Catalyzed Synthesis of Quinolines : In the context of synthesizing quinolines from anilines, the addition of 1-Octen-3-yne resulted in complex products due to its dimerization and trimerization under a ruthenium catalyst system. This highlights its reactivity in complex organic reactions (Cho et al., 2003).
Ozonolysis Studies : Kinetic and mechanism studies of the ozonolysis of 1-Octen-3-one, a derivative of 1-Octen-3-yne, have been conducted, providing valuable data on reaction rates and atmospheric chemical processes (Li et al., 2020).
Safety And Hazards
properties
IUPAC Name |
oct-1-en-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4,6,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKPKVCWUZMBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170191 | |
Record name | 1-Octen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octen-3-yne | |
CAS RN |
17679-92-4 | |
Record name | 1-Octen-3-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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